molecular formula C22H24N2O4 B2976460 N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide CAS No. 1005298-18-9

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide

Cat. No.: B2976460
CAS No.: 1005298-18-9
M. Wt: 380.444
InChI Key: JXCANZLSJVMADI-UHFFFAOYSA-N
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Description

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of research and industry. This compound features a cyclopropane ring, a tetrahydroquinoline moiety, and a dimethoxybenzamide group, making it an interesting subject for chemical studies.

Preparation Methods

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide typically involves multiple steps, including the formation of the cyclopropane ring, the tetrahydroquinoline core, and the final coupling with the dimethoxybenzamide group. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Cyclopropane Formation: This step often involves the reaction of a suitable precursor with a cyclopropanating agent under controlled conditions.

    Tetrahydroquinoline Synthesis: This can be achieved through hydrogenation of quinoline derivatives or other suitable methods.

    Coupling Reaction: The final step involves coupling the cyclopropane-tetrahydroquinoline intermediate with 3,5-dimethoxybenzoyl chloride in the presence of a base to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using electrophilic or nucleophilic reagents.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide has several scientific research applications:

    Chemistry: The compound is studied for its unique chemical properties and reactivity, making it a valuable subject for organic synthesis and reaction mechanism studies.

    Biology: It may have potential biological activities, including interactions with specific enzymes or receptors, which can be explored for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for various diseases.

    Industry: The compound’s unique structure may find applications in the development of new materials or as a precursor for other valuable compounds.

Mechanism of Action

The mechanism by which N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide exerts its effects depends on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide include:

    N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-phenylphenyl)acetamide: Known for its similar core structure but with different substituents.

    N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide: Also features the tetrahydroquinoline core but with different functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-27-18-11-16(12-19(13-18)28-2)21(25)23-17-7-8-20-15(10-17)4-3-9-24(20)22(26)14-5-6-14/h7-8,10-14H,3-6,9H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCANZLSJVMADI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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